Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-
Description
The compound Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl- belongs to the imidazo[1,2-a]pyrazine family, a bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry due to its structural similarity to adenine, enabling interactions with biological targets such as kinases and receptors . The core structure consists of a fused imidazole and pyrazine ring, with substitutions at positions 3, 6, and the N-methyl group enhancing pharmacological properties.
- 6-Bromo substitution: Introduces electronic effects and steric bulk, often improving binding affinity to enzymatic active sites (e.g., kinases) .
- 3-(Methoxymethyl) group: Enhances solubility and modulates pharmacokinetics compared to alkyl or aryl substituents .
- N-Methylation: Reduces metabolic degradation and improves bioavailability .
This compound’s synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in analogous brominated imidazo[1,2-a]pyrazines (e.g., Suzuki-Miyaura coupling with boronic acids) .
Properties
CAS No. |
193291-93-9 |
|---|---|
Molecular Formula |
C9H11BrN4O |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C9H11BrN4O/c1-11-8-9-12-3-6(5-15-2)14(9)4-7(10)13-8/h3-4H,5H2,1-2H3,(H,11,13) |
InChI Key |
PXIYGTGBIHHBHV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CN2C1=NC=C2COC)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multiple steps, including cyclization and substitution reactions. One common method involves the cyclization of a suitable precursor, followed by bromination and methylation reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Imidazo[1,2-a]pyrazine Derivatives
Key Observations:
6-Bromo Substitution : Critical for kinase inhibition (e.g., PTK6) and DNA-targeted therapies. Bromine’s electronegativity enhances halogen bonding in enzymatic pockets .
3-Position Modifications: Methoxymethyl (target compound): Balances hydrophobicity and solubility, contrasting with 3-ethyl (logP ↑) or 3-phenyl (rigidity ↑) .
Core Heterocycle: Imidazo[1,2-a]pyrazine (target) vs. imidazo[1,2-a]pyridine (): Pyrazine’s additional nitrogen reduces MIC values in antimicrobial assays but improves selectivity for adenosine receptors (A₃/A₂ₐ) .
Pharmacological Profiles
- Kinase Inhibition :
- Methoxymethyl at position 3 may reduce cytotoxicity compared to bulkier groups (e.g., phenyl) .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-bromo-3-(methoxymethyl)-N-methyl-imidazo[1,2-a]pyrazin-8-amine, and how can reaction conditions influence yields?
- Methodology : The synthesis typically involves cyclization of halogenated pyrazine precursors (e.g., 6-bromo-3-iodo derivatives) with amines under controlled conditions. Multi-step protocols, including nucleophilic substitution and Pd-catalyzed cross-coupling, are common.
- Example: Cyclization of 2-bromo-3-methylpyrazine with formamide in the presence of potassium carbonate under reflux yields the imidazo[1,2-a]pyrazine core. Reaction optimization (temperature, solvent polarity, catalyst loading) is critical for achieving >70% yields .
- Characterization : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Q. How does the bromine substituent at position 6 influence the compound’s reactivity and biological activity?
- Mechanistic Insight : The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity, enabling further functionalization (e.g., Suzuki coupling for biaryl synthesis). Its electron-withdrawing nature stabilizes intermediates during kinase inhibition assays .
- Biological Relevance : Brominated imidazo[1,2-a]pyrazines show improved binding affinity to ATP-binding pockets in kinases (e.g., EGFR, CDK2) compared to non-halogenated analogs .
Q. What spectroscopic techniques are most reliable for distinguishing the methoxymethyl and methylamino substituents in this compound?
- Analytical Strategy :
- ¹H NMR : Methoxymethyl (-OCH2O-) protons appear as a singlet at δ 3.2–3.4 ppm, while methylamino (-NCH3) protons resonate as a triplet (δ 2.8–3.0 ppm) due to coupling with adjacent NH .
- FT-IR : Methoxymethyl groups show C-O-C stretching at ~1100 cm⁻¹, whereas methylamino groups exhibit N-H bending at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods predict the binding modes of 6-bromo-3-(methoxymethyl)-N-methyl-imidazo[1,2-a]pyrazin-8-amine to kinase targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB: 1M17). Prioritize hydrophobic interactions with bromine and hydrogen bonds with methoxymethyl .
- MD Simulations : Perform 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in SAR data between in vitro kinase inhibition and cellular cytotoxicity for this compound?
- Experimental Design :
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-kinase targets (e.g., tubulin) that may contribute to cytotoxicity .
- Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., human liver microsomes) to correlate instability with reduced cellular activity .
Q. How can reaction pathways for bromine displacement be optimized to minimize byproducts in scale-up synthesis?
- Process Chemistry :
- Catalytic Systems : Replace traditional Pd(PPh3)4 with XPhos Pd G3, which reduces Pd loading (0.5 mol%) and improves turnover number (TON > 500) .
- Byproduct Analysis : Monitor reaction intermediates via LC-MS and optimize solvent polarity (e.g., switch from DMF to THF) to suppress elimination pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
